molecular formula C9H6O2 B080161 3-Ethynylbenzoic acid CAS No. 10601-99-7

3-Ethynylbenzoic acid

Cat. No. B080161
CAS RN: 10601-99-7
M. Wt: 146.14 g/mol
InChI Key: PHPIMLZTBYCDSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethynylbenzoic acid involves several chemical processes. A study by Shvartsberg and Moroz (1971) introduced a method for the catalytic replacement of halogen in the aromatic ring by acetylenic groups, which is relevant to the synthesis of ethynylbenzoic acids (Shvartsberg & Moroz, 1971).

Molecular Structure Analysis

A detailed understanding of 3-Ethynylbenzoic acid's molecular structure is crucial for its application in various fields. Njus et al. (2005) describe the structure-reactivity relationships and crystalline structure of p-ethynylbenzoic acid (EBA), providing insights into its molecular characteristics (Njus et al., 2005).

Chemical Reactions and Properties

Various studies have examined the chemical reactions and properties of 3-Ethynylbenzoic acid. One such study by Ishida et al. (2013) discusses the palladium-catalyzed oxidative alkynylation of β-borylated porphyrins for the preparation of ethynylbenzoic acid porphyrin derivatives, highlighting its reactivity and potential applications in dye-sensitized solar cells (Ishida et al., 2013).

Physical Properties Analysis

The physical properties of 3-Ethynylbenzoic acid, such as crystalline structure and thermal behavior, are important for its practical application. Njus et al. (2005) provide insights into these aspects, particularly the crystalline structure and reactivity in the solid state (Njus et al., 2005).

Chemical Properties Analysis

In terms of chemical properties, the work of Kozlov et al. (2008) on cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides provides valuable information. Their study reveals aspects of 3-Ethynylbenzoic acid's chemical bonding and catalytic activity, as well as its photophysical properties (Kozlov et al., 2008).

Scientific Research Applications

  • Fluorogenic and Chromogenic Probe : 3-Ethynylbenzoate functions as a novel, activity-dependent, fluorogenic, and chromogenic probe for bacterial strains expressing the TOL pathway, facilitating the fluorescent labeling of cells whose toluene-degrading enzymes have been induced by an aromatic substrate (Clingenpeel et al., 2005).

  • Formation of Macrocyclic Complexes : 3-Ethynylbenzoic acid self-assembles with specific ruthenium complexes to form macrocyclic C3-symmetric triangular triruthenium alkenyl complexes. These complexes are characterized by their valence delocalization, making them useful in studies of molecule-based conductive loops (Fink et al., 2018).

  • Solid-State Polymerization : p-Ethynylbenzoic acid (EBA) undergoes thermal solid-state polymerization to form amorphous poly(phenylacetylene) derivatives, which have unique absorption and emission spectral characteristics (Njus et al., 2005).

  • Dye-Sensitized Solar Cells (DSSC) : β-(Ethynylbenzoic acid)-substituted push-pull porphyrins are used in dye-sensitized solar cells (DSSCs), exhibiting nearly equal power conversion efficiencies as certain reference systems (Ishida et al., 2013).

  • Synthesis of Arylisocoumarins and Unsaturated Isocoumarins : 3-Ethynylbenzoic acid is used in the synthesis of various isocoumarins, including naturally occurring thunberginols and unsymmetrical disubstituted isocoumarins, with some showing cytotoxic activity against human cancer cell lines (Rossi et al., 2003).

  • Protection in Grignard Syntheses : The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses, as demonstrated with compounds like (p-carboxyphenylethynyl)trimethylsilane, eventually yielding p-ethynylbenzoic acid (Eaborn et al., 1967).

  • Metal-Organic Frameworks (MOFs) : 4,4'-Ethynylenedibenzoic acids, including variations with 3-ethynylbenzoic acid, are used in constructing Zn-based, mixed-ligand MOFs, leading to structures with varying connectivities and levels of interpenetration (Gadzikwa et al., 2008).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, 3-Ethynylbenzoic acid is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

3-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPIMLZTBYCDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579234
Record name 3-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylbenzoic acid

CAS RN

10601-99-7
Record name 3-Ethynylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10601-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
C Venturini, N Ratel-Ramond… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
… 3-ethynylbenzoic acid is commercially available. In this work it was obtained by saponification and acidification of the corresponding ester in methanol/water with lithium hydroxide, …
Number of citations: 12 scripts.iucr.org
RH Rynbrandt - 1965 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been m icrofilm ed exactly as received 6 6 —6 0 4 9 RYNBRANDT, Ronald H enry, 1939— SOME …
Number of citations: 2 search.proquest.com
D Fink, M Bodensteiner, M Linseis… - Chemistry–A European …, 2018 - Wiley Online Library
5‐Ethynyl‐2‐furancarboxylic acid and 3‐ethynylbenzoic acid self‐assemble with [HRu(CO)Cl(PiPr 3 ) 2 ] to form macrocyclic C 3 ‐symmetric triangular triruthenium alkenyl complexes [{…
A Kutz, MT Rahman, V Haapasilta… - Physical Chemistry …, 2020 - pubs.rsc.org
… At first, we investigated the adsorption of 3-ethynylbenzoic acid (3-EBA) on calcite (10.4). More specifically, we performed density-functional theory (DFT) calculations to study the …
Number of citations: 2 pubs.rsc.org
PMJ Szell, J Dragon, S Zablotny, SR Harrigan… - New Journal of …, 2018 - pubs.rsc.org
… N-Iodosuccinimide (0.77 g, 34.2 mmol) and silver nitrate (0.12 g, 6.84 mmol) were added successively to a solution of 3-ethynylbenzoic acid (0.50 g, 34.2 mmol) in 20 mL of reagent …
Number of citations: 26 pubs.rsc.org
VM Morin, PMJ Szell, E Caron‐Poulin… - …, 2019 - Wiley Online Library
… Both 1 and 2 were prepared from 3-ethynylpyridine and 3-ethynylbenzoic acid following literature procedures.43, 44 The mechanochemical preparation of each of the cocrystals was …
RP Weston, Y Chen, TJ Dzwonczyk… - The Journal of …, 2022 - ACS Publications
… for the 3-ethynylbenzoic acid … for 3-ethynylbenzoic acid. The similar binding densities are somewhat surprising given the expected increased steric hindrance for 3-ethynylbenzoic acid. …
Number of citations: 0 pubs.acs.org
FM Núñez, J De Abajo, R Mercier, B Sillion - Polymer, 1992 - Elsevier
… It was oxidized to 3-ethynylbenzoic acid (84%) with sodium perborate in acetic acid by the same method used for 4-ethynylbenzaldehyde; mp 174C. The acid was made to react with …
Number of citations: 14 www.sciencedirect.com
AK El-Damasy, H Jin, SH Seo, EK Bang… - European Journal of …, 2020 - Elsevier
… synthesized from 3-ethynylaniline 1 and 3-ethynylbenzoic acid 6, respectively, as shown in … Subsequent desilylation and alkaline hydrolysis of 5 generated 3-ethynylbenzoic acid 6. …
Number of citations: 9 www.sciencedirect.com
P Kirsch, SC Stein, A Berwanger, J Rinkes… - European Journal of …, 2020 - Elsevier
… 3-(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)benzoic acid (4): The triazole was synthesized according to GP3 using 3-ethynylbenzoic acid (92 mg, 0.64 mmol) and 3-azidopyridine 2 (1.3 eq., …
Number of citations: 6 www.sciencedirect.com

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